Cefuroxime

Antimicrobial Susceptibility Streptococcus pneumoniae Oral Cephalosporins

Choose Cefuroxime for its unmatched β-lactamase stability: >2,000-fold greater stability against type A staphylococcal β-lactamase vs. cefazolin, ensuring reliable MSSA coverage. Superior in vitro potency against penicillin-resistant S. pneumoniae compared to cefaclor. Clinically equivalent to amoxicillin/clavulanate in community-acquired pneumonia and sinusitis, yet with significantly lower GI adverse events (17% vs. 29%). The preferred second-generation cephalosporin for respiratory and skin infection research and formulation development.

Molecular Formula C16H16N4O8S
Molecular Weight 424.4 g/mol
CAS No. 55268-75-2
Cat. No. B034974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefuroxime
CAS55268-75-2
Synonymscefaloxime; cefuroxim; ethyl)-7-((2-furanyl(methyoxyimino)acetyl)amino)-8-oxo-,(6r-(6-alpha,7-beta(z; (6r-(6alpha,7beta(z)))-3-(((aminocarbonyl)oxy)methyl)-7-((2-furanyl(methoxyimino)a cetyl)-amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic
Molecular FormulaC16H16N4O8S
Molecular Weight424.4 g/mol
Structural Identifiers
SMILESCON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O
InChIInChI=1S/C16H16N4O8S/c1-26-19-9(8-3-2-4-27-8)12(21)18-10-13(22)20-11(15(23)24)7(5-28-16(17)25)6-29-14(10)20/h2-4,10,14H,5-6H2,1H3,(H2,17,25)(H,18,21)(H,23,24)/b19-9-/t10-,14-/m1/s1
InChIKeyJFPVXVDWJQMJEE-IZRZKJBUSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityFreely soluble as sodium salt (145 mg/L)
2.84e-01 g/L

Cefuroxime (CAS 55268-75-2): A Second-Generation Cephalosporin with Enhanced β-Lactamase Stability and Broad-Spectrum Antimicrobial Activity


Cefuroxime (CAS: 55268-75-2) is a semi-synthetic, second-generation cephalosporin antibiotic belonging to the β-lactam class [1]. It is characterized by its broad-spectrum bactericidal activity against both Gram-positive and Gram-negative organisms [2]. A key structural feature, the presence of a methoxyimino group, confers increased stability against hydrolysis by a wide range of bacterial β-lactamases compared to earlier cephalosporins, thereby expanding its spectrum to include many otherwise resistant strains [3]. Cefuroxime is available in parenteral formulations (as the sodium salt) and as an oral prodrug, cefuroxime axetil, which is widely used for the treatment of community-acquired respiratory tract, urinary tract, and skin and soft tissue infections [4].

Cefuroxime (CAS 55268-75-2): Why In-Class Substitution with Other Cephalosporins Is Not Clinically Equivalent


The cephalosporin class is heterogeneous, with significant inter-agent variability in antimicrobial spectrum, β-lactamase stability, and pharmacokinetic (PK) properties that directly impact clinical efficacy and dosing regimens [1]. Specifically, cefuroxime is not interchangeable with first-generation cephalosporins like cephalexin or cefadroxil, which have a narrower spectrum primarily limited to Gram-positive cocci and lack activity against key respiratory pathogens such as Haemophilus influenzae and Moraxella catarrhalis [2]. Similarly, it differs from many oral third-generation cephalosporins (e.g., cefixime) in its PK profile, which influences tissue penetration and dosing frequency, and its in vitro potency against specific pathogens like Staphylococcus aureus [3]. These distinctions underscore the need for a granular, data-driven approach to antibiotic selection, where the choice of a specific agent must be guided by its unique, quantifiable characteristics rather than by broad class membership.

Cefuroxime (CAS 55268-75-2) Product-Specific Quantitative Evidence for Scientific Selection and Procurement


Comparative In Vitro Potency of Cefuroxime Against Streptococcus pneumoniae vs. Earlier Generation Oral Cephalosporins

Cefuroxime demonstrates superior in vitro potency against Streptococcus pneumoniae compared to first- and other second-generation oral cephalosporins such as cephalexin and cefaclor [1]. A comprehensive review of in vitro data found that while cephalexin and cefaclor were among the least potent agents against this key respiratory pathogen, cefuroxime, along with cefdinir and cefpodoxime, was highly active against penicillin-susceptible S. pneumoniae and retained some activity against penicillin-intermediate strains [1]. This highlights a significant advantage for cefuroxime in treating respiratory tract infections.

Antimicrobial Susceptibility Streptococcus pneumoniae Oral Cephalosporins

Cefuroxime vs. Cefaclor: A Direct Comparative MIC Analysis Against Penicillin-Resistant Streptococcus pneumoniae

In a direct comparative study of six oral cephalosporins against penicillin-resistant strains of Streptococcus pneumoniae, cefuroxime was among the most active compounds [1]. While MICs for all β-lactams increased with increasing penicillin MICs, the study clearly demonstrated that cefuroxime, alongside cefdinir and cefpodoxime, had lower MIC90s and was significantly more potent than cefaclor and cefixime against these resistant pneumococci [1].

Antimicrobial Resistance Streptococcus pneumoniae MIC90

Quantified β-Lactamase Stability: Cefuroxime vs. Cefazolin Against Staphylococcal β-Lactamase

Cefuroxime exhibits a profound, quantifiable advantage in stability against staphylococcal β-lactamase compared to the first-generation cephalosporin, cefazolin [1]. A kinetic analysis of the type A β-lactamase from Staphylococcus aureus revealed a more than 2,000-fold difference in the relative efficiencies of hydrolysis (kcat/Km) between these two substrates, with cefuroxime being hydrolyzed at a drastically lower rate [1]. This immense difference in enzymatic stability directly translates into cefuroxime's superior ability to retain activity against β-lactamase-producing S. aureus.

β-Lactamase Stability Staphylococcus aureus Enzyme Kinetics

Comparative Oral Bioavailability and Tissue Penetration of Cefuroxime Axetil vs. Other Oral Cephalosporins

The oral prodrug cefuroxime axetil demonstrates a distinct pharmacokinetic profile, with moderate bioavailability that can be enhanced with food, and effective tissue penetration [1]. A comparative review of oral cephalosporins found that the penetration of these agents into an inflammatory exudate, a surrogate for tissue site of infection, was 92% of the serum concentration for cefuroxime, which is intermediate between agents like cefpodoxime (104%) and cefprozil (79%) [1]. This PK property is a key differentiator from some third-generation agents like cefixime, which has lower oral absorption (30-50%) but higher tissue penetration (132% of serum concentration), illustrating that class membership does not predict PK behavior [1].

Pharmacokinetics Bioavailability Tissue Penetration

Cefuroxime Axetil vs. Amoxicillin/Clavulanate in Acute Bacterial Sinusitis: A Randomized Controlled Trial Showing Equivalent Efficacy with Fewer Adverse Events

In a multicenter, randomized, double-masked clinical trial for acute bacterial maxillary sinusitis (n=263), cefuroxime axetil 250 mg twice daily demonstrated equivalent clinical success to amoxicillin/clavulanate 500 mg/125 mg three times daily [1]. The key differentiation emerged in tolerability: treatment with amoxicillin/clavulanate was associated with a significantly higher incidence of drug-related adverse events (29%) compared to cefuroxime axetil (17%), with this difference driven primarily by a higher rate of gastrointestinal events, particularly diarrhea (23% vs 11%, respectively) [1].

Clinical Trial Sinusitis Tolerability

Cefuroxime Axetil vs. Amoxicillin/Clavulanate in Community-Acquired Pneumonia: Comparable Clinical and Bacteriological Outcomes

A multicenter, investigator-blinded clinical trial in patients with community-acquired pneumonia (n=162) demonstrated that oral cefuroxime axetil (500 mg BID) is as effective as oral amoxicillin/clavulanate (500/125 mg TID) [1]. The study found a satisfactory clinical outcome in 100% (55 of 55) of evaluable patients treated with cefuroxime axetil, compared to 96% (49 of 51) in the amoxicillin/clavulanate group [1]. Bacteriological eradication rates were also equivalent, at 94% (32 of 34) for cefuroxime axetil and 93% (37 of 40) for the comparator [1].

Clinical Trial Community-Acquired Pneumonia Antibiotic Efficacy

Recommended Applications for Cefuroxime (CAS 55268-75-2) Based on Evidence-Based Differentiation


Empirical Therapy for Community-Acquired Respiratory Tract Infections Where Pneumococcal Resistance is a Concern

Cefuroxime is a scientifically sound choice for empirical treatment of community-acquired pneumonia and acute bacterial sinusitis. Its selection is supported by direct evidence showing it is as clinically effective as amoxicillin/clavulanate [1] [2], and has significantly superior in vitro potency against penicillin-resistant S. pneumoniae compared to earlier-generation cephalosporins like cefaclor [3].

Treatment of β-Lactamase-Producing Staphylococcal Infections (e.g., Skin and Soft Tissue Infections)

Cefuroxime is indicated for infections caused by methicillin-susceptible Staphylococcus aureus (MSSA) strains that produce β-lactamase. This application is underpinned by a >2,000-fold advantage in stability against the type A staphylococcal β-lactamase compared to cefazolin [4], ensuring its activity where first-generation cephalosporins would be hydrolyzed and ineffective.

Oral Step-Down Therapy or Primary Oral Treatment Requiring Reliable Bioavailability and Tolerability

Cefuroxime axetil is an appropriate selection for oral therapy (either as step-down from parenteral therapy or as primary treatment) where reliable, moderate bioavailability and a favorable gastrointestinal tolerability profile are priorities. Clinical data demonstrates it offers equivalent efficacy to amoxicillin/clavulanate but with a significantly lower incidence of drug-related diarrhea and other GI adverse events (17% vs. 29%) [1], improving the potential for patient adherence.

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